![molecular formula C8H8FNO4S B1331737 {[(2-Fluorophenyl)sulfonyl]amino}acetic acid CAS No. 554438-95-8](/img/structure/B1331737.png)
{[(2-Fluorophenyl)sulfonyl]amino}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{[(2-Fluorophenyl)sulfonyl]amino}acetic acid” is a unique chemical compound with the empirical formula C8H8FNO4S and a molecular weight of 233.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “{[(2-Fluorophenyl)sulfonyl]amino}acetic acid” can be represented by the SMILES stringOC(=O)CNS(=O)(=O)c1ccc(F)cc1 . The InChI key for this compound is XAEAUZAGDOXYIE-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- The compound has been utilized in the synthesis of glycosyl donors in carbohydrate chemistry, demonstrating its role in protecting hydroxyl groups during chemical reactions. This application is critical for creating specific molecular structures in research and drug development (Spjut, Qian, & Elofsson, 2010).
- Research on monofluorinated small molecules, including 2-Amino-2-(2-fluorophenyl)acetic acid, has shed light on their structural properties and potential applications in crystallography and molecular design (Burns & Hagaman, 1993).
- It's been involved in the development of new synthetic methods for aliphatic sulfonyl fluorides, highlighting its utility in chemical biology and molecular pharmacology research (Xu et al., 2019).
Chemical Biology and Pharmacology
- The compound has been used in the chemical modification of membranes, specifically impacting ion permeability in human red blood cells. This has implications for understanding cellular mechanisms and developing treatments for related diseases (Knauf & Rothstein, 1971).
- Its derivatives have been synthesized and evaluated for anticancer activity in vitro, suggesting its potential in drug development and cancer treatment research (Ying-xiang, 2007).
Molecular and Structural Analysis
- It has played a role in the synthesis of fluorescent amino acids, providing a tool for studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).
- The compound has been a part of research in the fluorographic detection of radioactivity in polyacrylamide gels, contributing to advancements in biochemical research techniques (Skinner & Griswold, 1983).
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJBFXDPYNOJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293244 |
Source


|
| Record name | N-[(2-Fluorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Fluorophenyl)sulfonyl]amino}acetic acid | |
CAS RN |
554438-95-8 |
Source


|
| Record name | N-[(2-Fluorophenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554438-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Fluorophenyl)sulfonyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

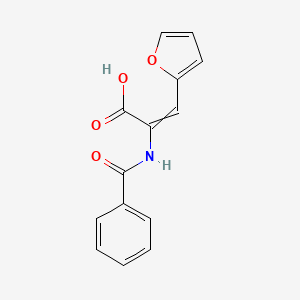


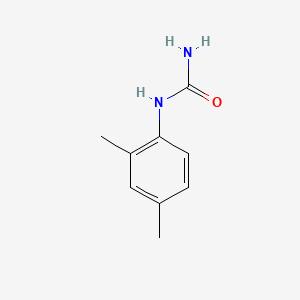
![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)
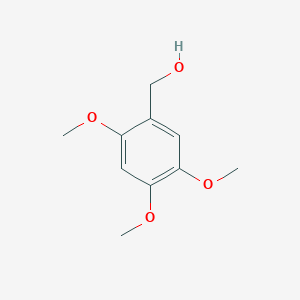
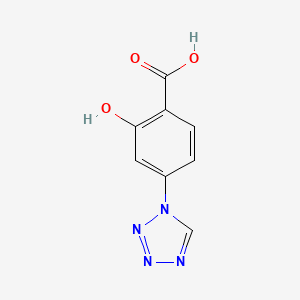
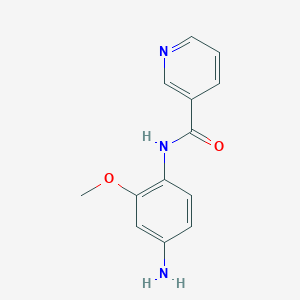

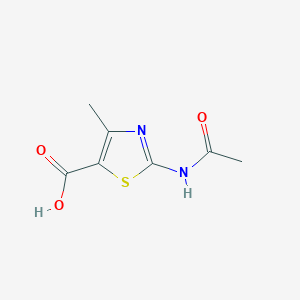
![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)

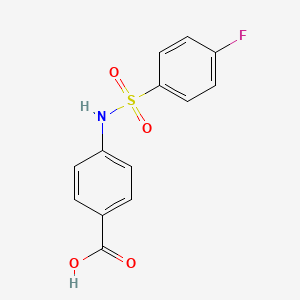
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)